

# Spectroscopic Profile of 2-Vinyl-1,3-dithiane: A Technical Guide

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Compound of Interest

Compound Name: 2-Vinyl-1,3-dithiane

Cat. No.: B14555309

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-vinyl-1,3-dithiane** (CAS No. 61685-40-3), a sulfur-containing heterocyclic compound. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document compiles available mass spectrometry data and provides an expert analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics based on the compound's structure.

# **Chemical Structure and Properties**

IUPAC Name: 2-ethenyl-1,3-dithiane Molecular Formula: C<sub>6</sub>H<sub>10</sub>S<sub>2</sub> Molecular Weight: 146.28 g/mol

## **Spectroscopic Data Summary**

The following tables summarize the available and predicted spectroscopic data for **2-vinyl-1,3-dithiane**.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data for **2-Vinyl-1,3-dithiane** 



| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment           |
|-------------------------|--------------|-------------|----------------------|
| ~ 5.5 - 6.0             | ddd          | 1H          | =CH-                 |
| ~ 5.0 - 5.3             | m            | 2H          | =CH <sub>2</sub>     |
| ~ 4.5 - 4.8             | d            | 1H          | S-CH-S               |
| ~ 2.8 - 3.1             | m            | 4H          | -S-CH <sub>2</sub> - |
| ~ 1.9 - 2.2             | m            | 2H          | -CH <sub>2</sub> -   |

Note: Predicted values are based on typical chemical shifts for vinyl and 1,3-dithiane moieties. Actual values may vary depending on the solvent and experimental conditions.

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for 2-Vinyl-1,3-dithiane

| Chemical Shift (δ, ppm) | Assignment           |
|-------------------------|----------------------|
| ~ 130 - 135             | =CH-                 |
| ~ 115 - 120             | =CH <sub>2</sub>     |
| ~ 45 - 50               | S-CH-S               |
| ~ 28 - 33               | -S-CH <sub>2</sub> - |
| ~ 24 - 28               | -CH <sub>2</sub> -   |

Note: Predicted values are based on typical chemical shifts for vinyl and 1,3-dithiane moieties.

# Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 2-Vinyl-1,3-dithiane



| Wavenumber (cm <sup>-1</sup> ) | Intensity     | Assignment               |
|--------------------------------|---------------|--------------------------|
| ~ 3080                         | Medium        | =C-H stretch             |
| ~ 2950 - 2850                  | Medium-Strong | C-H stretch (aliphatic)  |
| ~ 1640                         | Medium        | C=C stretch (vinyl)      |
| ~ 1420                         | Medium        | CH <sub>2</sub> bend     |
| ~ 990 and 910                  | Strong        | =C-H bend (out-of-plane) |
| ~ 700 - 600                    | Medium-Strong | C-S stretch              |

Note: Predicted values based on characteristic vibrational frequencies of vinyl and dithiane functional groups.

#### Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 2-Vinyl-1,3-dithiane

| m/z | Relative Intensity | Assignment                                     |
|-----|--------------------|--|
| 146 | High               | [M]+ (Molecular Ion)                           |
| 74  | High               | [C <sub>3</sub> H <sub>6</sub> S] <sup>+</sup> |
| 72  | Medium             | [C <sub>3</sub> H <sub>4</sub> S] <sup>+</sup> |

Data sourced from NIST and PubChem databases.

# **Experimental Protocols**

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

### **NMR Spectroscopy**

A sample of **2-vinyl-1,3-dithiane** (typically 5-20 mg for <sup>1</sup>H NMR and 20-50 mg for <sup>13</sup>C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl<sub>3</sub>), in a 5 mm NMR tube. The spectrum is recorded on a 300, 400, or 500 MHz NMR spectrometer.



For <sup>1</sup>H NMR, chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm). For <sup>13</sup>C NMR, the solvent peak (e.g., CDCl<sub>3</sub> at 77.16 ppm) is typically used as a reference.

#### **IR Spectroscopy**

The infrared spectrum is typically obtained using a Fourier-Transform Infrared (FTIR) spectrometer. For a liquid sample like **2-vinyl-1,3-dithiane**, a neat spectrum can be obtained by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the sample is placed directly on the ATR crystal. The spectrum is recorded over a range of approximately 4000 to 400 cm<sup>-1</sup>, with a resolution of 4 cm<sup>-1</sup>.

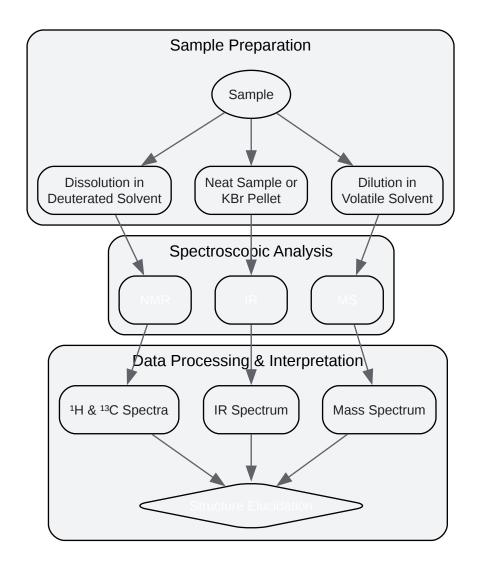
#### **Mass Spectrometry**

Mass spectral data is acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For electron ionization (EI) mass spectrometry, the sample is introduced into the ion source where it is bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are then accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio. The detector records the abundance of each ion, generating the mass spectrum.

### **Workflow and Pathway Visualizations**

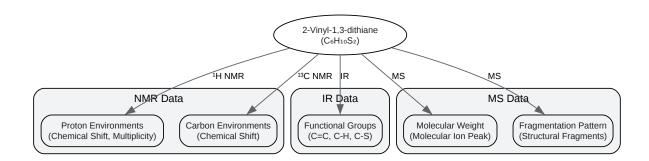
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the spectroscopic data to the chemical structure.





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Caption: General workflow for the spectroscopic analysis of a chemical compound.





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To cite this document: BenchChem. [Spectroscopic Profile of 2-Vinyl-1,3-dithiane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14555309#spectroscopic-data-of-2-vinyl-1-3-dithiane-nmr-ir-ms]

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